molecular formula C12H14N2O4 B2592346 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide CAS No. 1788530-43-7

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2592346
CAS No.: 1788530-43-7
M. Wt: 250.254
InChI Key: KKLDJMBEXWHVNJ-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that features a furan ring, a hydroxy group, and an oxazole ring

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan and oxazole rings.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of similar compounds can depend on their specific structure and the biological system they interact with. Some compounds show good antimicrobial activity against certain microorganisms .

Future Directions

The future directions for research on similar compounds could include further exploration of their synthesis, properties, and potential applications. This could involve more detailed studies of their biological activities and the development of new synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the hydroxy and methyl groups. The oxazole ring is then constructed through cyclization reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazole ring may result in a dihydro-oxazole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring, hydroxy group, and oxazole ring is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-12(16,7-9-3-2-6-17-9)8-13-11(15)10-4-5-14-18-10/h2-6,16H,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLDJMBEXWHVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=NO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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